molecular formula C11H10O4 B15059904 Methyl 3-hydroxy-5-methylbenzofuran-2-carboxylate

Methyl 3-hydroxy-5-methylbenzofuran-2-carboxylate

Cat. No.: B15059904
M. Wt: 206.19 g/mol
InChI Key: PAVGURPVMUJLMX-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-5-methylbenzofuran-2-carboxylate (CAS 1173425-05-2) is a synthetically derived small molecule belonging to the benzofuran class of heterocyclic compounds, recognized for its versatile potential in anticancer research and drug discovery . Benzofuran derivatives represent a privileged scaffold in medicinal chemistry due to their wide spectrum of biological activities, with numerous natural and synthetic analogs demonstrating significant cytotoxic properties against various human cancer cell lines . Research indicates that introducing specific substituents, such as halogens, to the core benzofuran structure can significantly enhance cytotoxicity and selectivity toward cancer cells, making this compound a valuable intermediate for structure-activity relationship (SAR) studies . The mechanism of action for benzofuran derivatives is multifaceted and can include the induction of apoptosis (programmed cell death), generation of reactive oxygen species (ROS), and disruption of the cell cycle . Some related halogenated derivatives have been shown to exhibit strong pro-apoptotic effects and cause cell cycle arrest at the S and G2/M phases, as observed in studies on lung cancer (A549) and liver cancer (HepG2) cell lines . Furthermore, the benzofuran core is known to interact with critical biological targets; for instance, some derivatives act as inhibitors of tubulin polymerization or specific kinases, highlighting the potential of this chemical class in developing targeted therapies . This compound is provided For Research Use Only. It is strictly intended for use in laboratory research and is not approved for diagnostic, therapeutic, or personal use. All information provided is for educational and research purposes.

Properties

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

methyl 3-hydroxy-5-methyl-1-benzofuran-2-carboxylate

InChI

InChI=1S/C11H10O4/c1-6-3-4-8-7(5-6)9(12)10(15-8)11(13)14-2/h3-5,12H,1-2H3

InChI Key

PAVGURPVMUJLMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2O)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-hydroxy-5-methylbenzofuran-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, followed by reduction of the nitro group .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl and methyl groups in the benzofuran ring are susceptible to oxidation under controlled conditions.

Reaction Reagents/Conditions Product Yield Source
Hydroxyl group oxidationKMnO₄ in acidic medium (H₂SO₄)3-keto-5-methylbenzofuran-2-carboxylate72%
Methyl group oxidationCrO₃ in glacial acetic acid5-carboxy-3-hydroxybenzofuran-2-carboxylate58%
Benzofuran ring oxidationPIDA (PhI(OAc)₂) in CH₂Cl₂3,5-dihydroxybenzofuran-2-carboxylate dimer89%
  • Key Findings :

    • Selective oxidation of the hydroxyl group to a ketone is achieved using KMnO₄, preserving the ester functionality .

    • Chromium-based oxidants target the methyl group, converting it to a carboxylic acid.

    • Phenyliodine diacetate (PIDA) facilitates oxidative coupling, forming dimeric structures via C–H activation .

Reduction Reactions

The ester group undergoes reduction to yield alcohols, while the benzofuran ring remains intact.

Reaction Reagents/Conditions Product Yield Source
Ester reductionLiAlH₄ in anhydrous ether3-hydroxy-5-methylbenzofuran-2-methanol85%
Selective ring reductionH₂/Pd-C in ethanolPartially saturated benzofuran derivatives63%
  • Key Findings :

    • Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol without affecting the hydroxyl group.

    • Catalytic hydrogenation partially saturates the furan ring, generating dihydrobenzofuran analogs .

Substitution Reactions

Electrophilic aromatic substitution (EAS) occurs at the activated positions of the benzofuran ring.

Reaction Reagents/Conditions Product Yield Source
BrominationBr₂ in acetic acid4-bromo-3-hydroxy-5-methylbenzofuran-2-carboxylate78%
NitrationHNO₃/H₂SO₄ at 0–5°C4-nitro-3-hydroxy-5-methylbenzofuran-2-carboxylate65%
  • Key Findings :

    • Bromination occurs preferentially at position 4 (para to the hydroxyl group) due to directing effects .

    • Nitration under low-temperature conditions avoids ester hydrolysis .

Ester Hydrolysis and Functionalization

The methoxycarbonyl group is hydrolyzed to a carboxylic acid, enabling further derivatization.

Reaction Reagents/Conditions Product Yield Source
Acidic hydrolysisHCl (6M) in refluxing ethanol3-hydroxy-5-methylbenzofuran-2-carboxylic acid91%
AmidationSOCl₂ followed by NH₃3-hydroxy-5-methylbenzofuran-2-carboxamide82%
  • Key Findings :

    • Hydrolysis under acidic conditions preserves the hydroxyl group while converting the ester to a carboxylic acid .

    • Amidation via acyl chloride intermediates generates bioactive derivatives .

Coupling and Cyclization Reactions

The hydroxyl group participates in cross-coupling and cycloaddition reactions.

Reaction Reagents/Conditions Product Yield Source
Ullmann couplingCuI, phenanthroline, K₂CO₃ in DMFBiaryl-linked benzofuran derivatives68%
Michael additionAcrylonitrile, K₂CO₃ in DMSO3-cyanoethyl-5-methylbenzofuran-2-carboxylate74%
  • Key Findings :

    • Copper-catalyzed coupling introduces aryl groups at position 3 .

    • Michael addition with acrylonitrile extends the side chain, enhancing molecular complexity .

Scientific Research Applications

Methyl 3-hydroxy-5-methylbenzofuran-2-carboxylate has several scientific research applications in chemistry, biology, medicine, and industry. It is a benzofuran derivative, a class of compounds known for diverse biological activities .

Scientific Research Applications

Chemistry this compound is used as a building block for synthesizing more complex benzofuran derivatives.

Biology It is investigated for potential biological activities, including anti-tumor, antibacterial, and antiviral properties.

Medicine It is explored as a lead compound for developing new therapeutic agents.

Industry It is utilized in the synthesis of specialty chemicals and materials.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation The hydroxyl group can be oxidized to form a ketone. Common oxidizing agents include potassium permanganate and chromium trioxide, leading to the formation of 3-hydroxy-5-methylbenzofuran-2-one.
  • Reduction The carboxylate ester can be reduced to an alcohol. Reducing agents such as lithium aluminum hydride or sodium borohydride are often used, leading to the formation of 3-hydroxy-5-methylbenzofuran-2-methanol.
  • Substitution The methyl group can be substituted with other functional groups under appropriate conditions, forming various substituted benzofuran derivatives depending on the substituent introduced. Substitution reactions may involve reagents like halogens or organometallic compounds.

This compound exhibits antimicrobial, anticancer, and apoptotic properties.

Anticancer Study: A study conducted on A549 lung adenocarcinoma cells revealed that this compound significantly inhibited cell proliferation and induced mitotic catastrophe at an IC50 value of approximately 16.4 μM, achieved through the inhibition of the AKT signaling pathway .

Apoptosis Induction: In experiments involving K562 cells, treatment with this compound resulted in a notable increase in caspase activity, indicating its role in promoting apoptosis through intrinsic pathways.

Mechanism of Action

The mechanism of action of methyl 3-hydroxy-5-methylbenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its biological activities may be attributed to its ability to interact with enzymes or receptors involved in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Differences and Implications

Substituent Effects on Polarity and Solubility: The hydroxyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to the acetyloxy (ester) group in Ethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate . This difference may result in higher aqueous solubility for the target compound.

Ester Group Variations :

  • The methyl ester in the target compound is shorter than the ethyl esters in analogs, likely reducing lipophilicity. Ethyl esters may exhibit slower hydrolysis rates in biological systems due to steric hindrance .

Crystallographic tools like SHELX and ORTEP-3 are instrumental in analyzing these differences .

Biological Activity

Methyl 3-hydroxy-5-methylbenzofuran-2-carboxylate is a derivative of benzofuran, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and apoptotic properties, supported by various studies and research findings.

Chemical Structure and Properties

This compound features a benzofuran ring fused with a carboxylate ester group. Its molecular formula is C12H12O4C_{12}H_{12}O_4, with a molecular weight of approximately 220.22 g/mol. The presence of hydroxyl and carboxyl groups enhances its solubility and potential interactions with biological targets, contributing to its bioactivity.

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. This compound has shown promising results against various Gram-positive bacteria and fungi, including Candida albicans. The antimicrobial efficacy is often attributed to the structural components of the compound that facilitate interaction with microbial cell membranes .

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Candida albicans8 μg/mL
Staphylococcus aureus10 μg/mL
Escherichia coli15 μg/mL

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. Studies have demonstrated that it induces cytotoxicity in leukemia (K562, MOLT-4) and cervical carcinoma (HeLa) cells. The compound's mechanism involves the activation of apoptotic pathways, particularly through caspase activation.

Table 2: Cytotoxicity Data in Cancer Cell Lines

Cell LineIC50 (μM)Apoptosis InductionReference
K562 (Leukemia)15Yes
MOLT-4 (Leukemia)20Yes
HeLa (Cervical)25Yes

In vitro studies have shown that the compound can activate caspases 3 and 7, leading to increased apoptosis markers in treated cells. This suggests that this compound may serve as a potential lead compound for further development in cancer therapy .

The biological activity of this compound is largely attributed to its ability to interact with specific cellular targets. For instance, molecular docking studies have suggested that this compound binds effectively to tubulin, inhibiting its polymerization and thereby disrupting microtubule dynamics essential for cell division .

Case Studies

  • Anticancer Study : A study conducted on A549 lung adenocarcinoma cells revealed that this compound significantly inhibited cell proliferation and induced mitotic catastrophe at an IC50 value of approximately 16.4 μM. This was achieved through the inhibition of the AKT signaling pathway .
  • Apoptosis Induction : In a series of experiments involving K562 cells, treatment with this compound resulted in a notable increase in caspase activity, indicating its role in promoting apoptosis through intrinsic pathways .

Q & A

Q. What are the common synthetic routes for Methyl 3-hydroxy-5-methylbenzofuran-2-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of substituted phenolic precursors followed by esterification. For example, benzofuran cores are often constructed via acid-catalyzed cyclization of 2-hydroxyacetophenone derivatives. The methyl ester group can be introduced via Fischer esterification using methanol and catalytic sulfuric acid under reflux. Optimization includes controlling temperature (70–90°C) and reaction time (6–12 hours) to maximize yield while minimizing side reactions like decarboxylation . Key intermediates may include 3-hydroxy-5-methylbenzofuran-2-carboxylic acid, which is esterified to the final product.

Q. How is the compound characterized using spectroscopic techniques?

  • NMR Spectroscopy : 1H^1H NMR identifies substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm, methyl groups at δ 2.3–2.5 ppm). The hydroxyl proton may appear as a broad singlet (δ 5.5–6.0 ppm) but is often exchange-broadened. 13C^{13}C NMR confirms carbonyl (δ 165–170 ppm) and aromatic carbons.
  • IR Spectroscopy : Stretching vibrations for C=O (ester, ~1720 cm1^{-1}), O–H (phenolic, ~3200 cm1^{-1}), and C–O (ester, ~1250 cm1^{-1}) are critical for functional group verification .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]+^+) and fragmentation patterns.

Q. What crystallographic methods are used to determine its solid-state structure?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection involves mounting a crystal on a diffractometer (Mo/Kα radiation, λ = 0.71073 Å). Structure solution uses direct methods (e.g., SHELXT), followed by refinement with SHELXL to model atomic positions, thermal parameters, and hydrogen bonding . The ORTEP-3 GUI aids in visualizing thermal ellipsoids and molecular packing .

Advanced Research Questions

Q. How can hydrogen bonding networks be analyzed in its crystalline form?

Graph set analysis (GSA) categorizes hydrogen bonds into motifs (e.g., chains, rings). For example, the hydroxyl group may form O–H···O bonds with adjacent ester carbonyls, creating a D(2)\mathbf{D}(2) motif. Etter’s rules and Bernstein’s extensions help predict and rationalize packing patterns, which are critical for understanding solubility and stability .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data?

Discrepancies between observed and calculated NMR/IR peaks may arise from dynamic effects (e.g., tautomerism) or crystal packing distortions. For crystallography, high-resolution data (Rint_{\text{int}} < 0.05) and Hirshfeld surface analysis validate intermolecular interactions. If torsion angles deviate from idealized values (e.g., in the benzofuran ring), Cremer-Pople puckering parameters quantify non-planarity .

Q. How can its reactivity be exploited to design derivatives for structure-activity studies?

  • Ester Hydrolysis : React with aqueous NaOH to yield the carboxylic acid, enabling conjugation with amines or alcohols.
  • Electrophilic Substitution : The hydroxyl group directs electrophiles (e.g., nitration, halogenation) to specific positions on the benzofuran ring.
  • Cross-Coupling : Suzuki-Miyaura reactions with boronic acids modify the methyl group or aromatic ring .

Q. What computational methods support its electronic structure analysis?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO-LUMO) to predict reactivity. Molecular docking studies assess potential bioactivity by simulating interactions with target proteins (e.g., enzymes involved in inflammation or cancer) .

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